molecular formula C10H13BrOZn B14881140 3-[(n-Propyloxy)methyl]phenylZinc bromide

3-[(n-Propyloxy)methyl]phenylZinc bromide

Cat. No.: B14881140
M. Wt: 294.5 g/mol
InChI Key: DLDWDVRDVCJBHZ-UHFFFAOYSA-M
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Description

3-[(n-Propyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The presence of the zinc atom in the molecule makes it highly reactive and useful in a range of synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(n-Propyloxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(n-Propyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

3-[(n-Propyloxy)methyl]bromobenzene+Zn3-[(n-Propyloxy)methyl]phenylzinc bromide\text{3-[(n-Propyloxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 3-[(n-Propyloxy)methyl]bromobenzene+Zn→3-[(n-Propyloxy)methyl]phenylzinc bromide

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to handle the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-[(n-Propyloxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: THF is commonly used as a solvent due to its ability to stabilize the organozinc compound.

    Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

3-[(n-Propyloxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drug candidates through the synthesis of novel compounds.

    Industry: Applied in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-[(n-Propyloxy)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the target molecule. This process is facilitated by the presence of a catalyst, such as palladium, which helps to activate the electrophile and promote the formation of the new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • tert-Butylzinc bromide
  • 4-Fluorophenylzinc bromide
  • 2-Propylzinc bromide

Uniqueness

3-[(n-Propyloxy)methyl]phenylzinc bromide is unique due to the presence of the n-propyloxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in the synthesis of specific organic molecules where such functional groups are desired.

Properties

Molecular Formula

C10H13BrOZn

Molecular Weight

294.5 g/mol

IUPAC Name

bromozinc(1+);propoxymethylbenzene

InChI

InChI=1S/C10H13O.BrH.Zn/c1-2-8-11-9-10-6-4-3-5-7-10;;/h3-4,6-7H,2,8-9H2,1H3;1H;/q-1;;+2/p-1

InChI Key

DLDWDVRDVCJBHZ-UHFFFAOYSA-M

Canonical SMILES

CCCOCC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

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